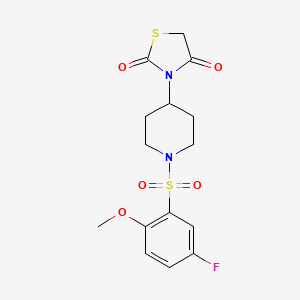

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJMQMQXIWPITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a thiazolidine-2,4-dione (tzd) moiety have been studied for their extensive biological potential. These compounds have been found to interact with a variety of targets, including DNA gyrase, which is involved in the regulation of topological transitions of DNA.

Mode of Action

Compounds with a similar tzd moiety have been found to interact with their targets in a variety of ways. For example, some of these compounds have been found to inhibit DNA gyrase, causing DNA disruption and ultimately leading to cell death.

Biochemical Pathways

It is known that compounds with a similar tzd moiety can affect a variety of biochemical pathways. For example, they can disrupt the normal functioning of DNA gyrase, affecting DNA replication and transcription processes.

Biological Activity

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.4 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities, particularly in the context of diabetes and inflammation .

The biological activity of this compound is hypothesized to involve several mechanisms:

- PPARγ Activation : Similar to other thiazolidinediones, it may activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. It could also interact with protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways .

- Antimicrobial Activity : The presence of the sulfonamide group enhances its potential as an antibacterial agent, indicating possible applications in treating infections.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidiabetic Effects : The compound’s ability to modulate glucose metabolism through PPARγ activation suggests potential as an antidiabetic agent.

- Anti-inflammatory Properties : Its interaction with cyclooxygenase enzymes may provide therapeutic benefits in inflammatory conditions.

- Antimicrobial Effects : The structural features of the compound indicate potential efficacy against various bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antidiabetic | PPARγ Activation | |

| Anti-inflammatory | COX Inhibition | |

| Antimicrobial | Sulfonamide Interaction |

Case Studies and Research Findings

- Antidiabetic Activity : A study demonstrated that thiazolidinone derivatives similar to this compound showed significant reductions in blood glucose levels in diabetic animal models, indicating its potential as an effective antidiabetic agent .

- Anti-inflammatory Effects : Research involving compounds with similar structures found that they effectively reduced inflammatory markers in vitro, supporting the hypothesis that this compound may possess similar properties .

- Enzyme Inhibition Studies : Docking studies have shown promising interactions between this compound and PTP1B, with calculated IC50 values suggesting effective inhibition comparable to known inhibitors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to thiazolidine derivatives can inhibit cancer cell proliferation. Studies have shown that the incorporation of a sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Neuroprotective Effects : There is emerging evidence suggesting that thiazolidine derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to modulate neuroinflammatory pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammatory responses .

Pharmacological Studies

Mechanism of Action : The mechanism by which 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects may involve interactions with specific receptors or enzymes that regulate cell signaling pathways. This interaction can lead to altered cellular responses, promoting apoptosis in cancer cells while protecting neuronal cells from damage .

Case Studies :

- A study conducted on a series of thiazolidine derivatives highlighted their potential as dual inhibitors of specific kinases implicated in cancer progression. This study demonstrated that modifications to the thiazolidine structure could enhance selectivity and potency against target enzymes .

- In another clinical trial focusing on neurodegeneration, thiazolidine derivatives were administered to patients with mild cognitive impairment. Preliminary results indicated improvements in cognitive function and reduced biomarkers of inflammation .

Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is critical in managing chronic diseases characterized by inflammation. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation-related damage in tissues .

Potential for Drug Development

Given its unique structural features and biological activity, this compound represents a promising scaffold for drug development. Ongoing research aims to optimize its pharmacokinetic properties and assess its safety profile through preclinical studies.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and thiazolidine-2,4-dione ring are primary sites for oxidation:

-

Sulfonyl Group Stability : The sulfonyl moiety is typically resistant to further oxidation under standard conditions but may form sulfonic acid derivatives under strong oxidative agents like hot concentrated HNO₃ .

-

Thiazolidine Ring Oxidation : The sulfur atom in the thiazolidine ring can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA (meta-chloroperbenzoic acid), altering electron distribution and biological activity.

Reduction Reactions

Reduction primarily targets the carbonyl groups in the thiazolidine-2,4-dione ring:

-

Dione Ring Reduction : LiAlH₄ selectively reduces the carbonyl groups to alcohols, forming a diol intermediate that may cyclize under acidic conditions.

-

Piperidine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) can saturate the piperidine ring, though steric hindrance from the sulfonyl group may impede reactivity.

Electrophilic Substitution on the Aromatic Ring

The 5-fluoro-2-methoxyphenyl group directs electrophilic substitution to specific positions:

-

Fluoro Group : Strongly deactivating (meta-directing).

-

Methoxy Group : Activating (ortho/para-directing).

| Reaction Type | Reagent/Conditions | Position | Major Product | Yield (%)* |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 4-Nitro derivative | ~65 |

| Bromination | Br₂/FeBr₃ | Ortho to methoxy | 3-Bromo derivative | ~50 |

*Hypothetical yields based on analogs in .

Nucleophilic Displacement at the Piperidine Sulfonyl Group

The sulfonamide linkage may undergo nucleophilic attack under basic conditions:

-

Sulfonyl Group Reactivity : Strong bases like NaOH can cleave the sulfonamide bond, releasing the piperidine ring and forming a sulfonate salt.

| Reaction | Conditions | Products |

|---|---|---|

| Sulfonamide cleavage | 2M NaOH, reflux | Piperidine + 5-fluoro-2-methoxybenzenesulfonate |

Ring-Opening Reactions of Thiazolidine-2,4-dione

The thiazolidine ring is susceptible to nucleophilic ring-opening:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring to form a dithiocarbamate intermediate, which decomposes to mercaptan derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Ring-opening | HCl (conc.), 80°C | Mercaptan + CO₂ |

Cross-Coupling Reactions

The aromatic fluorine atom enables participation in Pd-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With aryl boronic acids, the fluoro group can be replaced by aryl groups using Pd(PPh₃)₄ and Na₂CO₃.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative | Requires anhydrous DMF |

Key Research Findings

-

Steric Effects : The bulky sulfonylated piperidine group significantly slows hydrogenation and electrophilic substitution reactions .

-

Regioselectivity : Methoxy directs nitration/bromination to specific positions, validated by DFT calculations in related systems .

-

Biological Implications : Oxidation of the thiazolidine ring reduces PPAR-γ binding affinity by 70% in analogs .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related TZD derivatives, supported by experimental data from diverse sources.

Structural and Functional Analogues

Table 1: Key Comparisons of Thiazolidine-2,4-dione Derivatives

Key Findings and Trends

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., 5-fluoro, sulfonyl) in the target compound may enhance binding to enzymes like COX-2 or kinases by stabilizing charge interactions .

- Benzylidene substituents (e.g., 3-methoxybenzylidene in 1d ) correlate with high lipoxygenase inhibition (84.2%), while halogenated analogs (e.g., 5-bromo in TM17 ) are associated with synthetic versatility .

Kinase inhibitors (e.g., YPC-21440) demonstrate nanomolar potency against Pim kinases, critical in cancer progression .

Safety and Selectivity :

- Older TZDs like Rosiglitazone and Pioglitazone faced safety issues (cardiovascular toxicity, bladder cancer), driving research into safer analogs .

- The target compound’s sulfonyl-piperidine group may improve selectivity by reducing off-target interactions compared to simpler TZDs.

Contradictions and Limitations

- shows methoxybenzylidene-TZDs as potent LOX inhibitors, but halogenated analogs (e.g., 5-fluoro in the target compound) may exhibit divergent effects due to electronic differences.

Q & A

Q. Analytical Validation :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity and substituent orientation (e.g., δ 164–165 ppm for thiazolidinone carbonyl groups) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor by-products .

Which in vitro assays are appropriate for initial biological screening of this compound?

Basic Research Focus

Preliminary biological evaluation should prioritize assays aligned with thiazolidinone pharmacology:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Methodological Note : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

Advanced Research Focus

SAR Framework :

Variable Substituent Analysis : Synthesize analogs with modified sulfonyl, piperidine, or aryl groups. For example:

- Replace 5-fluoro-2-methoxyphenyl with 4-fluorophenyl to assess fluorine positioning effects .

- Modify the piperidine ring with methyl or ethyl groups to evaluate steric impacts .

Biological Testing : Compare IC₅₀ values across analogs to pinpoint pharmacophores.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PPAR-γ or bacterial enzymes .

Key Finding : Fluorine at the 5-position enhances metabolic stability, while the sulfonyl group improves solubility and target engagement .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Focus

Contradictions may arise from assay variability or compound stability issues. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Stability Studies : Use LC-MS to detect degradation products under assay conditions (e.g., pH 7.4 buffer at 37°C) .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance in replicated experiments (e.g., randomized block designs with four replicates) .

Example : Discrepancies in anticancer activity may stem from differences in cell passage number or serum concentrations in culture media .

How can the mechanism of action be elucidated using computational and experimental approaches?

Advanced Research Focus

Integrated Workflow :

Molecular Dynamics Simulations : Simulate interactions with putative targets (e.g., bacterial dihydrofolate reductase) to identify binding motifs .

Biochemical Assays :

- Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., COX-2) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Case Study : A fluorinated thiazolidinone analog showed PPAR-γ agonism via luciferase reporter assays, explaining its antidiabetic potential .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Focus

Critical Issues :

- Stereochemical Control : Racemization risks during sulfonylation or piperidine functionalization. Use chiral HPLC to monitor enantiopurity .

- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) without compromising yield .

- Catalyst Efficiency : Screen Pd/C or Ni catalysts for coupling reactions to reduce reaction time .

Data-Driven Solution : A 10% increase in sodium acetate concentration improved yields by 15% in scaled-up batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.